molecular formula C19H26Cl2N2O3S B3446550 N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide

N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B3446550
M. Wt: 433.4 g/mol
InChI Key: GWXBXSHFKLIQEL-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide: is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group, along with a dichlorophenyl and cycloheptyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O3S/c20-15-7-8-17(21)18(13-15)27(25,26)23-11-9-14(10-12-23)19(24)22-16-5-3-1-2-4-6-16/h7-8,13-14,16H,1-6,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXBXSHFKLIQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Dichlorophenyl Group: This step often involves a substitution reaction where the dichlorophenyl group is introduced using reagents like dichlorobenzene.

    Cycloheptyl Group Addition: The cycloheptyl group can be added through alkylation reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cycloheptyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the substituent introduced, such as amino or thiol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Potential applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and carboxamide groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-cyclohexyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide
  • N-cyclopentyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide

Comparison:

  • N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide has a larger cycloheptyl group compared to the cyclohexyl and cyclopentyl analogs, which may influence its steric properties and reactivity.
  • The presence of the dichlorophenyl group in all these compounds suggests similar chemical reactivity, particularly in substitution reactions.
  • The unique combination of the cycloheptyl group with the sulfonylpiperidine structure may confer distinct biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 2
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N-cycloheptyl-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide

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